2-Amino-1-dodecanol (CAS 97028-87-0): A Bifunctional Scaffold for Membrane Biophysics and Lipophilic Therapeutics
2-Amino-1-dodecanol (CAS 97028-87-0): A Bifunctional Scaffold for Membrane Biophysics and Lipophilic Therapeutics
Executive Summary
In the landscape of synthetic chemistry and structural biology, 2-Amino-1-dodecanol (CAS 97028-87-0) has emerged as a highly versatile, bifunctional aliphatic building block. Characterized by a 12-carbon hydrophobic tail and a 1,2-amino alcohol headgroup, this molecule provides orthogonal reactivity (a highly nucleophilic primary amine and a primary alcohol). This unique structural topology makes it an indispensable precursor in two critical domains: the modular assembly of novel detergents for membrane protein (MP) stabilization [1], and the synthesis of lipophilic phenol-amide antioxidants capable of penetrating the stratum corneum [2].
This technical guide deconstructs the physicochemical properties, mechanistic causality, and validated synthetic workflows associated with 2-amino-1-dodecanol, providing a self-validating framework for researchers to integrate this compound into their development pipelines.
Physicochemical Profiling
Understanding the baseline metrics of 2-amino-1-dodecanol is critical for predicting its behavior in biphasic reactions and micellar formations. The 12-carbon chain provides an optimal critical micelle concentration (CMC) profile when conjugated to hydrophilic headgroups, while the amino group serves as the primary site for rapid acylation or multicomponent condensation.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description | Analytical Causality |
| CAS Number | 97028-87-0 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₁₂H₂₇NO | Dictates the stoichiometric mass balance in synthetic workflows. |
| Molecular Weight | 201.35 g/mol | Essential for precise molar equivalent calculations. |
| Functional Groups | -NH₂, -OH, Alkyl (-C₁₀H₂₁) | Enables orthogonal functionalization; amine reacts preferentially with electrophiles. |
| Solubility | Soluble in THF, DCM, MeOH | Lipophilic nature requires organic solvents for homogeneous catalysis. |
| Regulatory Status | ECHA PACT Listed | Monitored under REACH/CLP for hazard classification [3]. |
Core Application I: Membrane Protein Detergent Engineering
The Mechanistic Challenge
G protein-coupled receptors (GPCRs) and other complex membrane proteins are notoriously unstable when extracted from their native lipid bilayers. Traditional one-head-one-tail detergents (like DDM) often fail to maintain the conformational homogeneity required for high-resolution NMR or Cryo-EM studies.
The Ugi Reaction Strategy
To solve this, structural biologists employ the Ugi 4-Component Reaction (U-4CR) to rapidly assemble modular, peptidomimetic detergents [1]. In this system, 2-amino-1-dodecanol acts as the constant hydrophobic tail. Its primary amine undergoes condensation with an aldehyde, a carboxylic acid, and an isocyanide. Because the Ugi reaction is highly atom-economical and proceeds at room temperature, researchers can rapidly generate a vast library of detergents (e.g., M-23-M) with finely tuned hydrophilic headgroups to perfectly match the hydrophobic mismatch of specific GPCRs [1].
Ugi 4-CR workflow utilizing 2-amino-1-dodecanol for modular membrane protein detergent assembly.
Protocol 1: Synthesis of Ugi-Mediated Detergents (e.g., M-23-M)
This protocol is designed to be self-validating; the disappearance of the amine starting material can be tracked via TLC (Ninhydrin stain).
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Solvation: Dissolve 2-amino-1-dodecanol (1.0 eq, 10 mmol) in 20 mL of anhydrous methanol. Causality: Methanol stabilizes the iminium ion intermediate crucial for the Ugi pathway.
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Component Addition: Sequentially add the selected aldehyde (1.0 eq) and carboxylic acid (1.0 eq). Stir for 30 minutes to ensure complete imine formation.
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Isocyanide Introduction: Add the isocyanide (1.0 eq) dropwise.
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Propagation: Stir the reaction mixture at 20°C for 12–24 hours. Causality: Ambient temperature prevents the thermal degradation of the reactive isocyanide and minimizes side reactions.
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Purification: Evaporate the methanol under reduced pressure. Purify the crude peptidomimetic detergent via silica gel flash chromatography (DCM/MeOH gradient). Validate the structure using ¹H-NMR (monitoring the aliphatic protons between 0.8 and 1.8 ppm) and LC-MS.
Core Application II: Synthesis of Lipophilic Antioxidants
The Mechanistic Challenge
Potent natural antioxidants, such as gallic acid, exhibit excellent free-radical scavenging properties but suffer from poor bioavailability in dermatological and pharmaceutical applications due to their extreme hydrophilicity. They cannot efficiently partition into lipid membranes or cross the stratum corneum [2].
The Phenol-Amide Solution
By coupling the carboxylic acid of a phenolic compound with the primary amine of 2-amino-1-dodecanol, researchers create a phenol-amide . The 12-carbon aliphatic chain acts as a lipid anchor, drastically increasing the partition coefficient (logP) of the molecule. This allows the antioxidant to embed directly into cell membranes and lipoproteins, protecting them from oxidative degradation [2].
Synthesis pathway of lipophilic phenol-amide antioxidants using 2-amino-1-dodecanol.
Protocol 2: Synthesis of Gallic Acid-Dodecanol Amide
This amidation utilizes DCC/HOBt to prevent racemization and ensure high yields.
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Activation: In a flame-dried flask under inert atmosphere, dissolve gallic acid (1.5 eq, 15 mmol) and Hydroxybenzotriazole (HOBt) (3.0 eq, 30 mmol) in 30 mL of anhydrous Tetrahydrofuran (THF). Cool the mixture to 0°C using an ice bath. Causality: Cooling prevents the premature degradation of the highly reactive O-acylisourea intermediate.
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Coupling Agent Addition: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq, 15 mmol) in 5 mL of THF in one portion. Stir for 15 minutes.
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Amidation: Add 2-amino-1-dodecanol (1.0 eq, 10 mmol) directly to the activated mixture.
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Propagation: Stir the reaction at 0°C for 1 hour, then remove the ice bath and allow it to warm to 20°C, stirring for an additional 2 hours[2].
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Workup & Validation: Filter the reaction mixture to remove the insoluble dicyclohexylurea (DCU) byproduct—this physical state change is your primary visual validation of a successful coupling. Concentrate the filtrate under reduced pressure. The final product should be validated via UV spectrophotometry (measuring absorbance at 516 nm in the presence of DPPH radicals to confirm retained antioxidant activity) and Mass Spectrometry (target peak M+1).
Safety and Regulatory Considerations
When handling 2-amino-1-dodecanol, standard laboratory safety protocols for aliphatic amines must be observed. The compound is subject to regulatory scrutiny under the European Chemicals Agency (ECHA) Public Activities Coordination Tool (PACT) [3]. It is classified under CLP for potential Skin Corrosion (1B, H314) and Serious Eye Damage (1, H318). All synthetic workflows must be conducted in a fume hood using appropriate PPE (nitrile gloves, safety goggles).
References
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Title: Ugi Reaction Mediated Detergent Assembly for Membrane Protein Studies Source: Chemistry - An Asian Journal, 17(15), e202200372 (2022). URL: [Link]
- Source: European Patent Office (EP1805133A1).
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Title: Public Activities Coordination Tool (PACT) - 2-Amino-1-dodecanol Source: European Chemicals Agency (ECHA). URL: [Link]
